molecular formula C17H23FN2O B6902483 N-[1-[1-(2-fluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[1-(2-fluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6902483
M. Wt: 290.38 g/mol
InChI Key: OXYPEZHNGMEQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[1-(2-fluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a cyclopropane ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(2-fluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorophenylacetonitrile with piperidine under specific conditions to form an intermediate. This intermediate is then subjected to cyclopropanation using a suitable reagent, such as diazomethane, to introduce the cyclopropane ring. The final step involves the formation of the carboxamide group through a reaction with cyclopropanecarboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-throughput screening and process optimization ensures efficient production while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(2-fluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[1-[1-(2-fluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[1-(2-fluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[1-(2-fluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to the presence of the fluorophenyl group and the cyclopropane ring, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-[1-(2-fluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O/c1-12(15-4-2-3-5-16(15)18)20-10-8-14(9-11-20)19-17(21)13-6-7-13/h2-5,12-14H,6-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYPEZHNGMEQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N2CCC(CC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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